

structure-activity relationship (SAR) of 2-(Tetrahydro-2H-pyran-4-yl)ethanol derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(Tetrahydro-2H-pyran-4-yl)ethanol
Cat. No.:	B1591296

[Get Quote](#)

The Tetrahydropyran Scaffold: A Privileged Motif in Kinase Inhibition

A Comparative Guide to the Structure-Activity Relationship of 2-(Tetrahydro-2H-pyran-4-yl)ethanol Derivatives

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently implicated in the pathogenesis of diseases ranging from cancer to inflammatory disorders. The structure-activity relationship (SAR) of small molecule inhibitors is a critical field of study that illuminates the path toward optimizing drug candidates for enhanced efficacy and safety. This guide provides an in-depth comparison of **2-(tetrahydro-2H-pyran-4-yl)ethanol** derivatives, a promising scaffold in the design of novel kinase inhibitors. We will delve into the synthesis, biological evaluation, and the nuanced structure-activity relationships that govern the potency of these compounds, with a particular focus on their activity against the Transforming Growth Factor- β (TGF- β) type 1 receptor (ALK5), a key player in cancer progression.

The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif in a wide array of natural products and synthetic bioactive molecules.^[1] Its appeal in medicinal chemistry stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions as an acceptor. The **2-(tetrahydro-2H-pyran-4-yl)ethanol** core provides a versatile three-dimensional framework that can be strategically modified to probe the binding pockets of various kinases. The hydroxyl group, in particular, serves as a key handle for derivatization, allowing for the exploration of different substituents to optimize target engagement and pharmacokinetic properties.

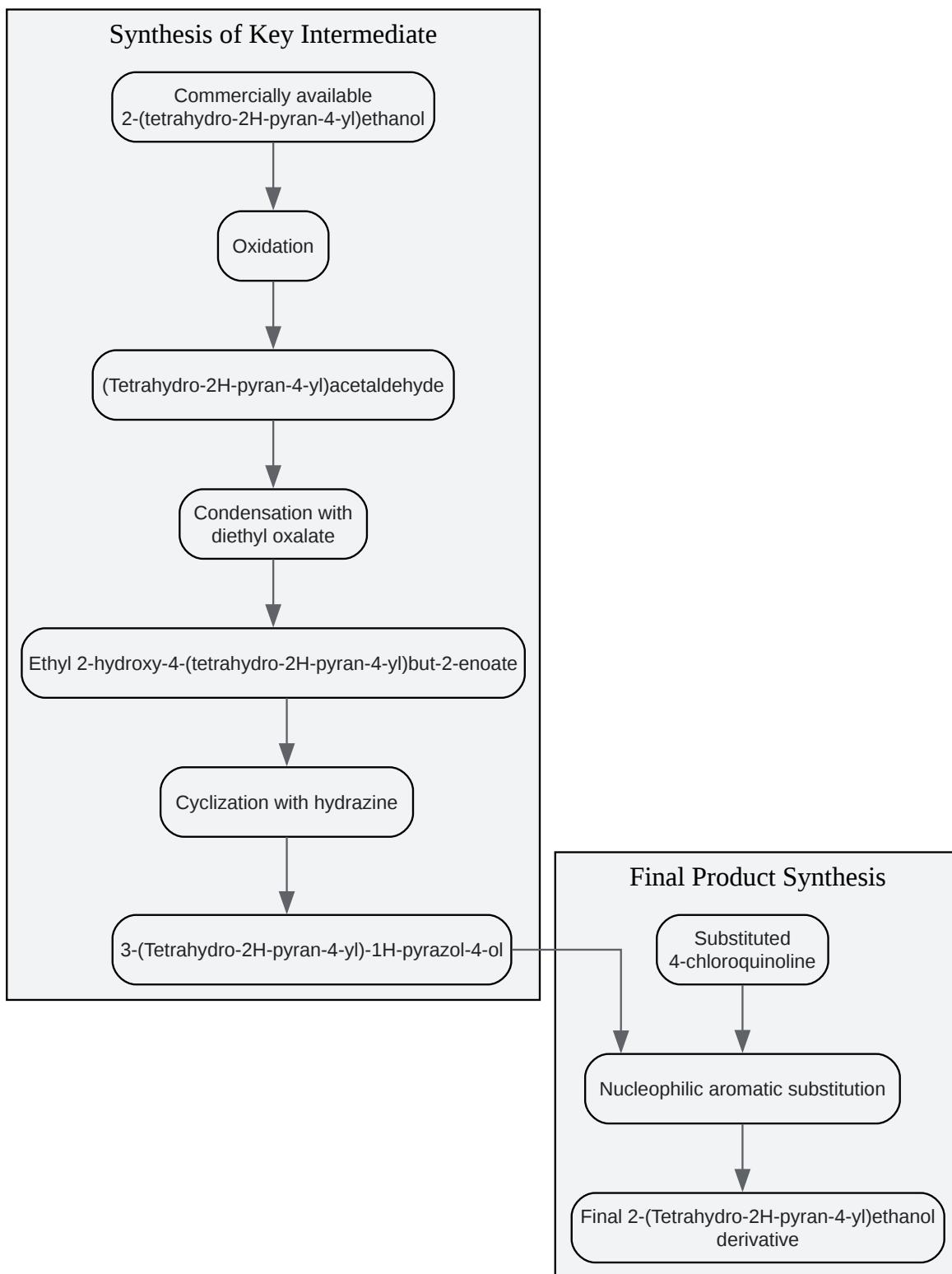
Comparative Analysis of Biological Activity

Recent research has highlighted the potential of **2-(tetrahydro-2H-pyran-4-yl)ethanol** derivatives as potent inhibitors of ALK5.^{[2][3]} The following table summarizes the structure-activity relationship of a series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives, showcasing how modifications to the quinoline ring impact their inhibitory activity against ALK5 and their anti-proliferative effects on H22 hepatocellular carcinoma cells.^[3]

Compound ID	R1	R2	ALK5 IC50 (nM) ^[3]	H22 Cell Viability IC50 (nM) ^[3]
16a	H	H	25	150
16d	6-F	H	18	110
16g	6-Cl	H	15	95
16j	6-CH ₃	H	20	130
16m	7-F	H	16	100
16p	7-Cl	H	14	88
16s	7-CH ₃	H	19	120
16v	6,7-F ₂	H	13	75
16w	6-F, 7-Cl	H	12	65

Key SAR Insights:

- Halogen Substitution: The introduction of halogen atoms (F, Cl) on the quinoline ring generally leads to an increase in potency. For instance, compound 16g (6-Cl) and 16p (7-Cl) show improved ALK5 inhibition compared to the unsubstituted analog 16a.^[3]
- Positional Isomers: The position of the substituent on the quinoline ring influences activity. In this series, substitutions at the 7-position appear to be slightly more favorable than at the 6-position for single substitutions.
- Dihalogenation: Disubstitution with halogens at both the 6 and 7-positions, as seen in 16v and 16w, results in the most potent compounds in the series. Compound 16w, with a 6-fluoro and 7-chloro substitution, exhibits the lowest IC50 values for both ALK5 and H22 cell viability.^[3]


Experimental Methodologies: A Closer Look

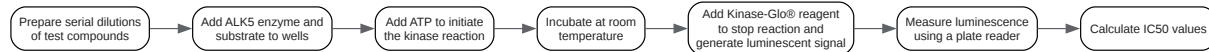
To ensure the reliability and reproducibility of SAR data, robust experimental protocols are paramount. The following sections detail the synthetic and biological evaluation methods

employed in the characterization of these **2-(tetrahydro-2H-pyran-4-yl)ethanol** derivatives.

Synthesis of **2-(Tetrahydro-2H-pyran-4-yl)ethanol** Derivatives

The synthesis of the 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives generally involves a multi-step sequence. A representative synthetic workflow is outlined below.

[Click to download full resolution via product page](#)


Caption: General synthetic workflow for **2-(tetrahydro-2H-pyran-4-yl)ethanol** derivatives.

Step-by-Step Protocol for the Synthesis of a Representative Compound (e.g., 16w):

- Preparation of the Pyrazole Intermediate:
 - Oxidize commercially available **2-(tetrahydro-2H-pyran-4-yl)ethanol** to the corresponding aldehyde.
 - React the aldehyde with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the enolate.
 - Cyclize the resulting intermediate with hydrazine hydrate to yield **3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol**.
- Synthesis of the Substituted Quinoline:
 - Synthesize the 4-chloro-6-fluoro-7-chloroquinoline starting from the appropriately substituted aniline through a Gould-Jacobs reaction or similar cyclization method.
- Coupling Reaction:
 - React the **3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol** with the substituted 4-chloroquinoline in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) at elevated temperature to afford the final product, **4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)-6-fluoro-7-chloroquinoline (16w)**.^[3]

In Vitro Kinase Inhibition Assay (ALK5)

The inhibitory activity of the synthesized compounds against ALK5 is typically determined using a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for a luminescence-based ALK5 inhibition assay.

Detailed Protocol:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Setup: In a 96-well plate, add the ALK5 enzyme, a suitable substrate (e.g., a generic kinase peptide), and the test compound at various concentrations.
- Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal that is inversely proportional to the kinase activity.
- Data Analysis: Measure the luminescence using a plate reader and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The **2-(tetrahydro-2H-pyran-4-yl)ethanol** scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. The structure-activity relationship studies on a series of quinoline derivatives targeting ALK5 demonstrate that strategic modifications, particularly the introduction of halogens at the 6 and 7-positions of the quinoline ring, can significantly enhance inhibitory potency.^[3] The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to design and test new analogs.

Future research in this area should focus on exploring a wider range of substituents on both the pyrazole and quinoline rings to further refine the SAR and improve selectivity against other kinases. Additionally, investigating the pharmacokinetic and *in vivo* efficacy of the most potent compounds will be crucial for their advancement as potential therapeutic agents. The versatility of the **2-(tetrahydro-2H-pyran-4-yl)ethanol** core suggests that its application can be extended to the design of inhibitors for other kinase families, making it a scaffold of continued interest in the field of drug discovery.

References

- Pyran is a heterocyclic group containing oxygen that possesses a variety of pharmacological effects. Pyran is also one of the most prevalent structural subunits in natural products, such as xanthones, coumarins, flavonoids, benzopyrans, etc. (Source: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH)
- A novel series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives was synthesized and identified as ALK5 inhibitors. (Source: Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed)
- In this study, a series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives were identified as novel, potential TGF β R1 inhibitors. (Source: Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor- β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure-activity relationship (SAR) of 2-(Tetrahydro-2H-pyran-4-yl)ethanol derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591296#structure-activity-relationship-sar-of-2-tetrahydro-2h-pyran-4-yl-ethanol-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com